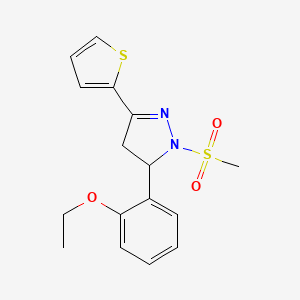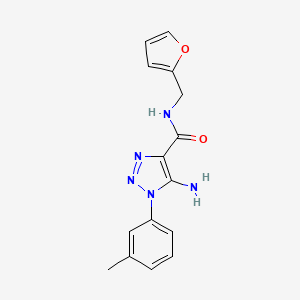![molecular formula C25H17ClN4O5 B2634491 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-80-0](/img/no-structure.png)
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17ClN4O5 and its molecular weight is 488.88. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds containing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their biological activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been developed and tested for antitumor activity, showing potency in in vitro assays against a panel of cell lines (Maftei et al., 2013). Similarly, new 1,2,4-oxadiazole derivatives linked to quinazolin-4-one ring structures have been synthesized and screened for analgesic and anti-inflammatory activities, demonstrating significant biological effects (Dewangan et al., 2016).
Antimicrobial and Anti-protozoal Activities
Research on 1,2,4-oxadiazole derivatives has also highlighted their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial activity of quinazolinone derivatives, revealing their effectiveness against various bacterial and fungal strains (Gupta et al., 2008). Furthermore, novel dihydropyrrolo[3,4-d][1,2,3]triazoles with 1,2,4-oxadiazole and 1,2,3-triazole components have shown promising anti-protozoal and anti-cancer activities (Dürüst et al., 2012).
Synthesis and Characterization
The synthetic routes to compounds incorporating 1,2,4-oxadiazole units involve diverse methodologies, offering a range of biological activities based on structural variations. The synthesis and spectral characterization of phthalazinone derivatives, including those with 1,2,4-oxadiazolyl groups, have been detailed, providing a foundation for the development of new compounds with potential pharmacological applications (Mahmoud et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the corresponding Schiff base. The Schiff base is then reacted with 6,8-dioxo-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]quinazoline-5-carbaldehyde to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "6,8-dioxo-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]quinazoline-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with 6,8-dioxo-5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]quinazoline-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Número CAS |
894932-80-0 |
Nombre del producto |
5-(4-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Fórmula molecular |
C25H17ClN4O5 |
Peso molecular |
488.88 |
Nombre IUPAC |
5-[(4-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17ClN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
Clave InChI |
SACLGRTVKOKESX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)
![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)


![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)

![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)